N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Description
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Molecular Interactions
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide and related compounds have been explored for their potential in various chemical synthesis processes and molecular interactions. These compounds have been utilized in the development of new synthetic pathways, demonstrating their versatility in organic chemistry. For instance, they have been involved in the Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides, showcasing an effective catalyst system for Goldberg amidation with inferior reactive (hetero)aryl chlorides. This reaction is well liberalized towards a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides in good to excellent yields (De, Yin, & Ma, 2017).
Crystal Structure Analysis
The crystal structure of related compounds has provided insight into the molecular arrangements and interactions critical for their chemical behavior. A study on the crystal structure of a similar compound, N-{(1Z)-3-Oxo-1-(thiophen-2-yl)-3-[(2E)-2-(thiophen-2-ylmethylidene)-hydrazinyl]prop-1-en-2-yl}benzamide, revealed detailed molecular geometry, including hydrogen bonding patterns and molecular packing, which are essential for understanding the reactivity and properties of these compounds (Kumar et al., 2016).
Application in Organic Synthesis
The use of this compound related structures in organic synthesis is highlighted by their role in generating structurally diverse libraries of compounds. For instance, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, served as a starting material in various alkylation and ring closure reactions, aiming to create a broad range of compounds with potential applications in medicinal chemistry and materials science (Roman, 2013).
Spectroscopy and Molecular Docking
The synthesis and characterization of novel derivatives, including their spectroscopic analysis and molecular docking studies, have been crucial in evaluating their biological activities and potential as therapeutic agents. Studies like the synthesis of 1-(3-(N,N-dimethylamino)-1-(5-substituted thiophene-2-yl)propylidene semicarbazone Mannich base derivatives and their examination for anti-diabetic and anti-inflammatory activities demonstrate the application of these compounds in developing new drugs with specified biological activities (Gopi & Dhanaraju, 2018).
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-21(2)15-9-7-14(8-10-15)5-3-11-19-17(22)18(23)20-13-16-6-4-12-24-16/h4,6-10,12H,3,5,11,13H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXWMDOTVPSBDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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